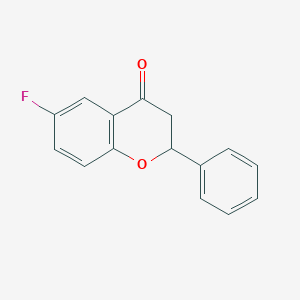
6-Fluoro-2-phenylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-Fluoro-2-phenylchroman-4-one typically involves the reaction of 2-hydroxyacetophenones with benzaldehydes in the presence of p-toluenesulfonic acid as a catalyst . This one-pot reaction yields the desired fluorinated chroman-4-one derivative. Industrial production methods may involve similar synthetic routes but optimized for higher yields and cost-effectiveness .
Analyse Des Réactions Chimiques
6-Fluoro-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemical Properties and Reactions
6-Fluoro-2-phenylchroman-4-one exhibits a range of chemical reactivity:
- Oxidation : The compound can be oxidized to form quinones or other oxidized derivatives.
- Reduction : Reduction reactions yield dihydro derivatives or other reduced forms.
- Substitution : The fluorine atom can be substituted with various functional groups under suitable conditions.
These reactions highlight the compound's versatility in synthetic organic chemistry and its role as a building block for more complex molecules.
Chemistry
This compound serves as a crucial building block in the synthesis of more complex organic compounds. Its unique structure allows for various modifications that can lead to the development of novel materials and pharmaceuticals.
Biology
Research has indicated that this compound possesses potential antiviral and antibacterial properties. Studies suggest that it may inhibit viral replication by interacting with viral enzymes, making it a candidate for further investigation in antiviral drug development.
Medicine
The medicinal applications of this compound are particularly promising:
- Neuroprotective Properties : It has been studied for its ability to protect neuronal cells from damage.
- Cardioprotective Effects : Research indicates potential benefits in protecting heart tissues from ischemic damage.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
Industry
In industrial applications, this compound is utilized in:
- The development of new pharmaceuticals.
- The synthesis of agrochemicals, where it can act as an intermediate in producing crop protection agents.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against influenza virus. The results indicated that the compound significantly reduced viral replication in vitro, suggesting its potential as a therapeutic agent for influenza treatment.
Case Study 2: Anticancer Research
In another study focusing on cancer, researchers tested the effects of this compound on breast cancer cell lines. The findings revealed that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interacting with viral enzymes . Its neuroprotective effects could be due to its antioxidant properties, which help in reducing oxidative stress in neuronal cells .
Comparaison Avec Des Composés Similaires
6-Fluoro-2-phenylchroman-4-one can be compared with other similar compounds such as:
2-Phenylchroman-4-one: The non-fluorinated parent compound, which has similar biological activities but may differ in potency and specificity.
6,8-Difluoro-2-phenylchroman-4-one: A derivative with two fluorine atoms, which may exhibit enhanced biological activity compared to the mono-fluorinated compound.
Thiochroman-4-one derivatives: These compounds show similar biological activities and can be considered potential scaffolds for drug development.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C15H11FO2 |
|---|---|
Poids moléculaire |
242.24 g/mol |
Nom IUPAC |
6-fluoro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2 |
Clé InChI |
XDQCOYNAAQQMKD-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C(C1=O)C=C(C=C2)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















